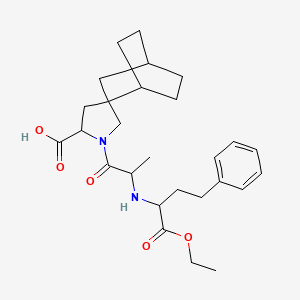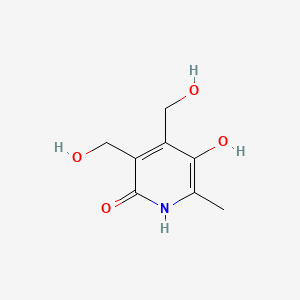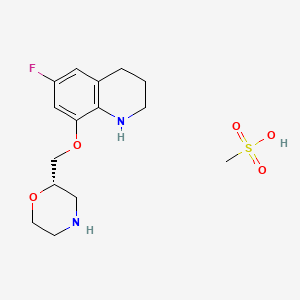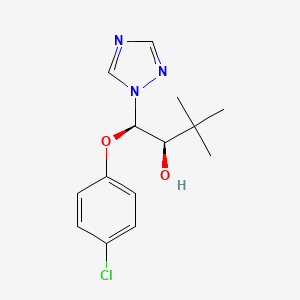
(1R,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol, commonly referred to as 4-chlorophenoxy-dimethyl-triazol-butanol (4-CP-DMTB), is an organic compound with a wide range of applications in the fields of biochemistry and medicinal chemistry. It is a colorless, odorless, and tasteless compound that has been extensively studied for its various biochemical and physiological effects. 4-CP-DMTB has been used in a variety of research areas, including drug design, protein engineering, and biocatalysis.
Aplicaciones Científicas De Investigación
Enantioselective Determination in Edible Vegetable Oil
Triadimenol Isomer B, along with its parent compound triadimefon, has been used in the development of a novel, sensitive, and efficient enantioselective method for their determination in edible vegetable oil . This method employs gel permeation chromatography and ultraperformance convergence chromatography/tandem triple quadrupole mass spectrometry .
Thermal Degradation and Combustion Analysis
Triadimenol Isomer B has been studied for its thermal degradation and combustion properties . The study identified volatile and semi-volatile organic compounds emitted during these processes, which can be harmful and dangerous for humans and the environment .
Pesticide Residue Analysis
Triadimenol Isomer B is a fungicide and its residues can be found in various agricultural products. The stereoselective degradation and chiral stability of triadimenol in soils have been investigated , providing valuable information for assessing the environmental impact and health risks associated with the use of this fungicide.
Safety and Hazards
Safety assessments are essential to evaluate potential toxicity and side effects. Preliminary studies have indicated proper selectivity against cancerous cell lines while sparing normal cells .
Future Directions
For more detailed information, refer to the relevant research articles . provides additional chemical details.
Mecanismo De Acción
Target of Action
Triadimenol Isomer B, also known as Triadimenol, is primarily targeted towards fungi. It acts as a systemic fungicide, meaning it is absorbed by the plant and then transported throughout its tissues, providing protection from various fungal diseases .
Mode of Action
Triadimenol operates by blocking the biosynthesis of ergosterol, a critical component of fungal cell membranes . Specifically, it inhibits the process of demethylation, a crucial step in ergosterol production . This disruption in ergosterol production leads to changes in the cell membrane’s structure and function, ultimately causing the death of the fungus.
Biochemical Pathways
The primary biochemical pathway affected by Triadimenol is the ergosterol biosynthesis pathway. By inhibiting demethylation, Triadimenol prevents the conversion of lanosterol to ergosterol . This disruption can lead to a cascade of effects downstream, as ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane.
Pharmacokinetics
It’s known that triadimenol is a chiral molecule, and the technical material is a mixture of two diastereoisomeric forms . The ratio of these isomers can impact the bioavailability and overall effectiveness of the compound .
Result of Action
The primary result of Triadimenol’s action is the death of the fungus. By inhibiting ergosterol biosynthesis, it disrupts the structure and function of the fungal cell membrane, leading to cell death . This makes Triadimenol an effective fungicide for protecting crops from various fungal diseases.
Action Environment
The action of Triadimenol can be influenced by various environmental factors. For instance, its degradation in aquatic environments showed stereoselectivity, meaning different enantiomers can cause various adverse effects . Furthermore, the compound’s effectiveness can be influenced by the presence of other pesticides, with which it can act synergistically . Therefore, the environment in which Triadimenol is used can significantly impact its action, efficacy, and stability.
Propiedades
IUPAC Name |
(1R,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZVSMNPJJMILC-QWHCGFSZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]([C@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701044616 |
Source


|
| Record name | (alphaR,betaR)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
CAS RN |
89497-64-3 |
Source


|
| Record name | (alphaR,betaR)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

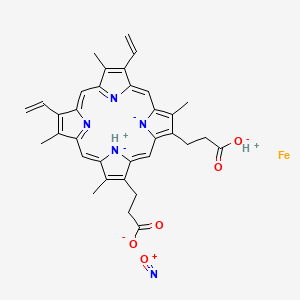
![4-Azido-7-phenylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1207152.png)
![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1207160.png)




![1-[2-(Hydroxyamino)imidazol-1-yl]-3-methoxypropan-2-ol](/img/structure/B1207167.png)
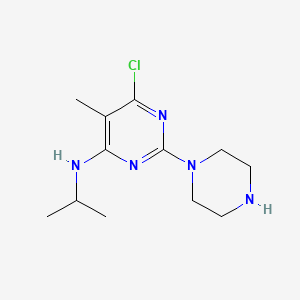
![2-(3,4-dichlorophenyl)-6-methylsulfonyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1207169.png)
![2-[(5-Carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1207170.png)
